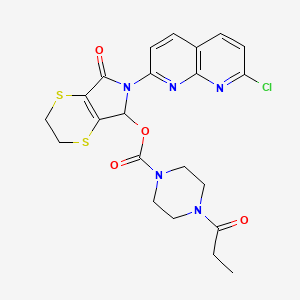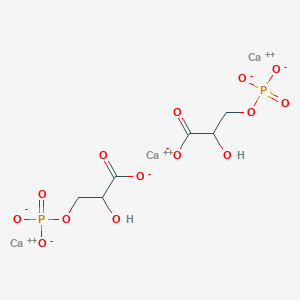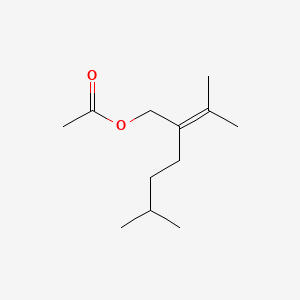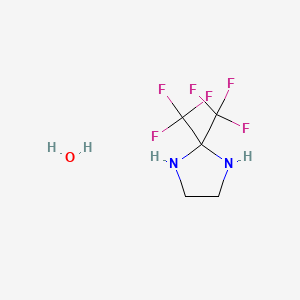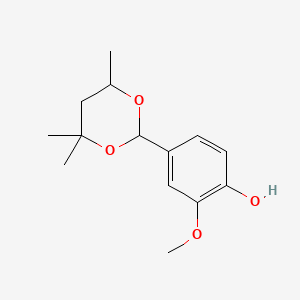
Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of adamantane, a compound characterized by its cage-like structure, which imparts significant stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride typically involves multiple steps. One common method includes the alkylation of adamantane with a suitable alkylating agent, followed by the introduction of the 3-methylaminopropyl group through a nucleophilic substitution reaction. The phenyl group is then added via a Friedel-Crafts alkylation reaction. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylaminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane ketones, while reduction can produce adamantane alcohols.
Aplicaciones Científicas De Investigación
Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and unique structural properties.
Mecanismo De Acción
The mechanism of action of Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Adamantane: The parent compound, known for its stability and use in antiviral drugs.
1-(3-Methylaminopropyl)adamantane: Similar structure but lacks the phenyl group, affecting its reactivity and applications.
2-Phenyladamantane: Similar structure but lacks the 3-methylaminopropyl group, influencing its biological activity.
Uniqueness
Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride is unique due to the combination of the adamantane core with both the 3-methylaminopropyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
52583-03-6 |
|---|---|
Fórmula molecular |
C20H30ClN |
Peso molecular |
319.9 g/mol |
Nombre IUPAC |
N-methyl-3-(2-phenyl-1-adamantyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H29N.ClH/c1-21-9-5-8-20-13-15-10-16(14-20)12-18(11-15)19(20)17-6-3-2-4-7-17;/h2-4,6-7,15-16,18-19,21H,5,8-14H2,1H3;1H |
Clave InChI |
DDRGWEZDDZXEBZ-UHFFFAOYSA-N |
SMILES canónico |
CNCCCC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


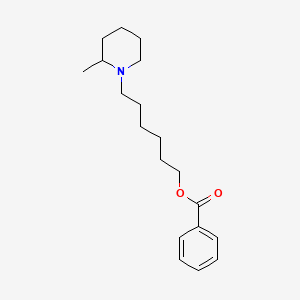
![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)

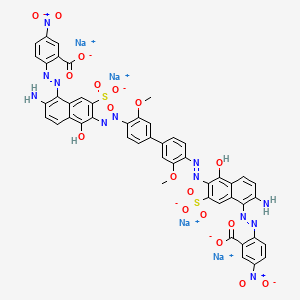
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)
